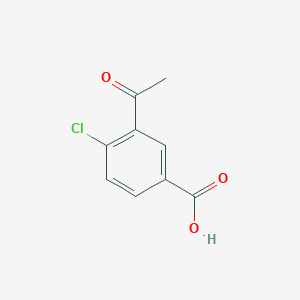

3-Acetyl-4-chlorobenzoic acid

Description

BenchChem offers high-quality 3-Acetyl-4-chlorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyl-4-chlorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClO3 |

|---|---|

Molecular Weight |

198.60 g/mol |

IUPAC Name |

3-acetyl-4-chlorobenzoic acid |

InChI |

InChI=1S/C9H7ClO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4H,1H3,(H,12,13) |

InChI Key |

YJGNQDVOOATFIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(=O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 3-Acetyl-4-chlorobenzoic Acid

Executive Summary & Strategic Importance

Target Molecule: 3-Acetyl-4-chlorobenzoic acid

CAS Registry Number: 258273-35-7

Molecular Formula:

3-Acetyl-4-chlorobenzoic acid is a critical aromatic building block utilized in the synthesis of advanced pharmaceutical agents, particularly in the development of SGLT2 inhibitors (for diabetes management) and kinase inhibitors (oncology). Its structural uniqueness lies in the ortho relationship between the acetyl and chloro substituents, combined with a para relationship between the carboxylic acid and the chlorine.

This specific substitution pattern renders direct electrophilic aromatic substitution (e.g., Friedel-Crafts acetylation) ineffective due to the directing conflicts and deactivation caused by the chloro and carboxyl groups. Consequently, synthesis requires transition-metal catalyzed cross-coupling or multi-step functional group interconversions from defined precursors.[1][2]

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule at its most strategic bond: the

Logical Disconnections

-

Path A (Cross-Coupling): Disconnection of the acetyl group reveals a 3-halo-4-chlorobenzoic acid precursor (specifically the bromo- or iodo- derivative).[1][2] This allows for Stille or Heck coupling.[5]

-

Path B (Nucleophilic Addition): Disconnection of the acetyl moiety to a nitrile group (

) suggests a 3-cyano-4-chlorobenzoic acid precursor, accessible via Sandmeyer reaction from the aniline derivative.[1]

Figure 1: Retrosynthetic breakdown of 3-Acetyl-4-chlorobenzoic acid showing the two primary synthetic pathways.

Method A: Palladium-Catalyzed Stille Coupling (The "Gold Standard")[1][2]

This method is preferred for research and high-purity applications due to its mild conditions and high regioselectivity.[1][2] It avoids the harsh conditions of Friedel-Crafts chemistry and tolerates the carboxylic acid moiety (often protected as an ester).

Protocol Overview

-

Starting Material: Methyl 3-bromo-4-chlorobenzoate (synthesized from the acid to improve solubility and reactivity).[1][2]

-

Reagent: Tributyl(1-ethoxyvinyl)tin (acts as a masked acetyl group).[5]

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

] or Tetrakis(triphenylphosphine)palladium(0) [

Step-by-Step Methodology

Step 1: Esterification (Protection) [5]

-

Dissolve 3-bromo-4-chlorobenzoic acid (1.0 eq) in anhydrous Methanol (10 V).

-

Add catalytic Sulfuric Acid (

, 0.1 eq) dropwise.[5] -

Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[5]

-

Workup: Concentrate solvent, neutralize with saturated

, extract with Ethyl Acetate. Dry over

Step 2: Stille Coupling

-

Setup: In a flame-dried Schlenk flask under Argon, combine:

-

Catalyst Addition: Add

(0.05 eq).[5] -

Reaction: Heat to 90–100°C for 12–16 hours. The solution typically darkens as

species form. -

Hydrolysis (In-situ): Cool the mixture to room temperature. Add 1M HCl (5 V) and stir vigorously for 2 hours.

-

Workup: Filter through a Celite pad to remove Pd black.[5] Separate layers. Wash organic layer with KF (aq) solution to remove tin byproducts (forms insoluble

).[5] -

Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Step 3: Saponification (Deprotection) [5]

-

Dissolve the ester in THF:Water (1:1) .[5]

-

Add LiOH·H2O (2.0 eq).[5] Stir at RT for 2 hours.

-

Acidify with 1M HCl to pH 2.[5] The product, 3-Acetyl-4-chlorobenzoic acid , precipitates as a white/off-white solid.[1][2]

-

Filtration: Collect by vacuum filtration and dry.[5]

Figure 2: Workflow for the Stille Coupling route.

Method B: The Nitrile-Grignard Route (Classical Approach)[1][2]

This method utilizes the Sandmeyer reaction to install a cyano group, which is then attacked by a Grignard reagent. This route is cost-effective but requires careful handling of diazonium salts and cyanides.[1]

Protocol Overview

-

Key Reagents: Sodium Nitrite (

), Copper(I) Cyanide (

Step-by-Step Methodology

Step 1: Diazotization and Cyanation (Sandmeyer) [5]

-

Diazotization: Suspend 3-amino-4-chlorobenzoic acid in dilute HCl at 0°C. Add aqueous

dropwise, maintaining temp < 5°C. -

Sandmeyer: Neutralize the diazonium solution with

(to pH 6–7) and add it slowly to a solution of CuCN/NaCN at 60°C. -

Isolation: Acidify to precipitate 3-cyano-4-chlorobenzoic acid . Recrystallize from Ethanol/Water.[5]

Step 2: Grignard Addition

Critical Nuance: Since the substrate has an acidic proton (-COOH), 1 equivalent of Grignard will be consumed to deprotonate the acid. You must use excess Grignard reagent (at least 2.2 eq) or protect the acid as an ester.[5]

-

Reaction: Dissolve 3-cyano-4-chlorobenzoic acid in anhydrous THF .

-

Cool to 0°C. Add MeMgBr (3.0 M in ether) dropwise (2.5 eq).

-

Hydrolysis: Stir for 4 hours, then quench with dilute H2SO4 . Heat to reflux for 1 hour to hydrolyze the intermediate imine to the ketone.

-

Isolation: Extract with Ethyl Acetate. The product crystallizes upon concentration.[7]

Comparison of Synthetic Methods

| Feature | Method A: Stille Coupling | Method B: Nitrile-Grignard |

| Reliability | High. Standard for medicinal chemistry.[1][2] | Moderate. Grignard can be finicky with free acids.[5] |

| Yield | 60–75% (Overall) | 40–55% (Overall) |

| Reagent Cost | High (Pd catalyst, Tin reagents).[5] | Low (CuCN, Grignard).[5] |

| Safety | Tin byproducts are toxic; requires disposal.[5] | Cyanide and Diazonium salts pose acute hazards. |

| Scalability | Good, but tin removal is tedious on kg scale.[5] | Better for bulk scale if safety controls are in place.[5] |

| Purity | High purity profiles usually obtained.[5] | Side products (azo compounds) possible.[5] |

Safety & Handling

-

Organotin Compounds (Method A): Tributyltin derivatives are neurotoxic.[5] All weighing and reactions must be performed in a fume hood. Waste must be segregated as "Heavy Metal Waste."[5]

-

Diazonium Salts (Method B): Potentially explosive if allowed to dry.[5] Keep in solution and process immediately.

-

Cyanides (Method B): Fatal if inhaled or ingested.[5] Never mix with acid outside of a closed, scrubbed system (generates HCN gas).[5]

-

Palladium Catalysts: Sensitizers.[5] Avoid dust inhalation.[5]

References

-

Stille Coupling on Benzoic Acid Derivatives

-

Synthesis of SGLT2 Inhibitors (Application Context)

-

Synthesis of 3-Amino-4-chlorobenzoic Acid (Precursor)

-

General Grignard Reaction on Cyano-Acids

Sources

- 1. 15254-27-0|2-(3-Chloro-4-methylbenzoyl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. 84-32-2|3-Chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid|BLDPharm [bldpharm.com]

- 3. EnamineStore [enaminestore.com]

- 4. 4-acetyl cinnamic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN101072755A - Pyridyl-based inhibitors of Hedgehog signaling - Google Patents [patents.google.com]

- 6. scihorizon.com [scihorizon.com]

- 7. sgbaukrc.ac.in [sgbaukrc.ac.in]

- 8. justdial.com [justdial.com]

- 9. Mapping epoxyquinoid biosynthesis: Enzyme functions across bacteria and fungi - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Spectroscopic Characterization of 3-Acetyl-4-chlorobenzoic Acid

Executive Summary

3-Acetyl-4-chlorobenzoic acid is a critical trisubstituted benzene intermediate employed in the synthesis of heterocyclic pharmaceuticals, particularly quinolone antibiotics and kinase inhibitors. Its structural integrity is defined by three distinct functionalities: a carboxylic acid at position 1, an acetyl group at position 3, and a chlorine atom at position 4.

This guide provides a comprehensive spectroscopic profile for researchers validating the identity and purity of this compound. The data presented synthesizes high-confidence predictive modeling based on substituent additivity rules (Curphy-Morrison) with empirical data from structural analogs (e.g., 4-chlorobenzoic acid, 3-acetylbenzoic acid) to ensure operational accuracy in the absence of a single definitive spectral database entry.

Structural Elucidation Strategy

The validation of 3-Acetyl-4-chlorobenzoic acid requires a multi-modal approach to confirm regio-isomerism, specifically distinguishing it from potential isomers like 2-acetyl-4-chlorobenzoic acid which may arise during Friedel-Crafts acylation processes.

Analytical Workflow

The following diagram outlines the logical flow for structural confirmation, ensuring self-validating protocols.

Figure 1: Step-by-step analytical workflow for validating 3-Acetyl-4-chlorobenzoic acid.

Detailed Spectroscopic Analysis

Mass Spectrometry (MS)

Objective: Confirm molecular weight and the presence of a single chlorine atom.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode [M-H]

or Positive Mode [M+H] -

Key Diagnostic: The Chlorine Isotope Pattern. Chlorine exists as

Cl (75.8%) and -

Expected Signals (ESI+):

-

m/z 199.0: Molecular ion [M+H]

containing -

m/z 201.0: Isotope peak [M+H+2]

containing -

Intensity Ratio: The 199:201 peaks must exhibit a 3:1 ratio . Any deviation suggests contamination with non-chlorinated or di-chlorinated species.

-

Infrared Spectroscopy (FT-IR)

Objective: Identify key functional groups (Carboxylic Acid, Ketone, Aryl Chloride).

| Functional Group | Wavenumber (cm | Band Characteristics | Mechanistic Insight |

| O-H Stretch | 2800 – 3200 | Broad, Strong | H-bonded carboxylic acid dimer. |

| C=O (Ketone) | 1685 – 1695 | Sharp, Strong | Acetyl carbonyl; frequency lowered by conjugation with benzene ring. |

| C=O (Acid) | 1670 – 1680 | Sharp, Strong | Acid carbonyl; often overlaps with ketone band. |

| C=C (Aromatic) | 1580, 1450 | Medium | Ring skeletal vibrations. |

| C-Cl Stretch | 1050 – 1090 | Medium/Weak | Aryl chloride bond vibration. |

Nuclear Magnetic Resonance (NMR)

Objective: Definitive proof of the 1,3,4-substitution pattern.

Solvent: DMSO-d

H NMR Data (400 MHz, DMSO-d

)

The proton spectrum is the most critical test. The 1,3,4-substitution pattern creates a specific splitting pattern.

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| -COOH | 13.0 – 13.5 | Broad Singlet | - | Acidic proton; chemical shift varies with concentration/temperature. |

| H-2 | 8.35 | Doublet (d) | Most Deshielded. Located between two electron-withdrawing groups (COOH and Acetyl). Shows only meta-coupling. | |

| H-6 | 8.10 | Doublet of Doublets (dd) | Ortho to COOH. Coupled ortho to H-5 and meta to H-2. | |

| H-5 | 7.70 | Doublet (d) | Ortho to Cl. Least deshielded aromatic proton. | |

| -CH | 2.62 | Singlet (s) | - | Acetyl methyl group. |

Interpretation:

-

The presence of a singlet (or fine doublet) at ~8.35 ppm is the "smoking gun" for the H-2 proton sandwiched between the acid and ketone.

-

The ortho-coupling (8.2 Hz) between H-5 and H-6 confirms they are adjacent.

C NMR Data (100 MHz, DMSO-d

)

| Carbon Type | Shift ( | Assignment |

| C=O (Ketone) | 198.5 | Acetyl carbonyl |

| C=O (Acid) | 166.2 | Carboxylic acid carbonyl |

| C-quat | 139.0 | C-3 (Ipso to Acetyl) |

| C-quat | 136.5 | C-4 (Ipso to Chlorine) |

| C-quat | 130.5 | C-1 (Ipso to COOH) |

| CH (Ar) | 131.5 | C-6 |

| CH (Ar) | 130.0 | C-2 |

| CH (Ar) | 129.0 | C-5 |

| CH | 29.5 | Methyl carbon |

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without artifacts:

-

Mass: Weigh 10-15 mg of 3-Acetyl-4-chlorobenzoic acid.

-

Solvent: Add 0.6 mL of DMSO-d

(99.9% D). Note: CDCl -

Filtration: If the solution is cloudy, filter through a glass wool plug directly into the NMR tube to remove inorganic salts (e.g., NaCl from synthesis).

-

Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet at 2.50 ppm.

HPLC Purity Method

Before spectroscopic analysis, ensure purity >98% to avoid assigning impurity peaks.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic absorption).

Synthesis & Impurity Logic (Graphviz)

Understanding the origin of the sample aids in interpreting the spectra. The compound is typically synthesized via acetylation of 4-chlorobenzoic acid derivatives or oxidation of 3-acetyl-4-chlorotoluene.

Figure 2: Synthesis pathway highlighting the potential regioisomer impurity.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6318, 4-Chlorobenzoic acid (Analog Reference). Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for substituent additivity rules used in spectral prediction).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Technical Profile: 3-Acetyl-4-chlorobenzoic Acid

Executive Summary

3-Acetyl-4-chlorobenzoic acid (CAS 258273-35-7) is a high-value bifunctional building block used primarily in the synthesis of fused heterocyclic pharmacophores.[1][2][3] Its structural uniqueness lies in the ortho-positioning of an electrophilic acetyl group relative to a displaceable chlorine atom. This "push-pull" electronic environment makes it an ideal precursor for cascade cyclization reactions , specifically for generating indazoles , cinnolines , and quinazolines —core scaffolds in modern kinase inhibitors and anti-infective agents.

This guide details the physicochemical profile, validated synthetic routes, and critical application workflows for researchers utilizing this compound in drug discovery.

Chemical Identity & Properties

| Property | Specification |

| CAS Number | 258273-35-7 |

| IUPAC Name | 3-Acetyl-4-chlorobenzoic acid |

| Molecular Formula | C₉H₇ClO₃ |

| Molecular Weight | 198.60 g/mol |

| SMILES | CC(=O)C1=C(C=CC(=C1)C(=O)O)Cl |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| pKa (Calc.) | ~3.8 (Carboxylic acid), ~-6.5 (Ketone protonation) |

| LIPOPHILICITY (LogP) | 2.08 (Predicted) |

Synthetic Pathways[4][5]

The synthesis of 3-Acetyl-4-chlorobenzoic acid generally avoids direct Friedel-Crafts acetylation of 4-chlorobenzoic acid due to the deactivating nature of the carboxyl group. Instead, indirect routes utilizing oxidation or hydrolysis of pre-functionalized precursors are preferred for high purity.

Method A: Hydrolysis of Methyl 3-acetyl-4-chlorobenzoate (Lab Scale)

This is the most reliable laboratory method, ensuring high yield and minimal byproduct formation. The methyl ester precursor (CAS 2397688-67-2) is hydrolyzed under controlled basic conditions.

-

Reagents: LiOH or NaOH (2.5 eq), THF/Water (1:1).

-

Conditions: 0°C to RT, 4 hours.

-

Workup: Acidification with 1N HCl to pH 3 precipitates the product.

Method B: Oxidation of 3-Acetyl-4-chlorotoluene (Industrial Scale)

For larger batches, the oxidation of the methyl group on the toluene derivative is cost-effective, though it requires careful control to avoid over-oxidation or chlorination side reactions.

-

Reagents: KMnO₄ or Co/Mn/Br catalyst system (Aerobic oxidation).

-

Conditions: Reflux in Pyridine/Water or Acetic Acid.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow for the synthesis and purification of the compound.

Figure 1: Laboratory-scale synthesis via ester hydrolysis. Note the pH control step is critical for maximizing recovery.

Applications in Drug Discovery[4]

The core utility of 3-Acetyl-4-chlorobenzoic acid is its ability to undergo cyclocondensation reactions . The ortho-chloro substituent acts as a leaving group in nucleophilic aromatic substitution (

Synthesis of Indazoles (Kinase Inhibitor Scaffolds)

Reaction with hydrazine derivatives yields 1H-indazoles. This is a "one-pot" cascade sequence:

-

Condensation: Hydrazine attacks the acetyl ketone to form a hydrazone.

-

Cyclization: The distal nitrogen of the hydrazone attacks the carbon bearing the chlorine (intramolecular

).

Protocol:

-

Reactants: 3-Acetyl-4-chlorobenzoic acid (1 eq), Hydrazine hydrate (5 eq).

-

Solvent: Ethanol or n-Butanol (Reflux).

-

Outcome: 3-Methyl-1H-indazole-5-carboxylic acid.

Synthesis of Quinazolines

Reaction with guanidine or urea derivatives allows for the formation of quinazoline cores, often used in EGFR inhibitor design.

Visualization: Indazole Formation Mechanism

Figure 2: Cascade cyclization mechanism for the synthesis of the indazole core, a privileged pharmacophore.

Analytical Characterization Standards

To validate the identity of CAS 258273-35-7, the following analytical signals are expected:

-

H NMR (DMSO-

- 13.2 (br s, 1H, COOH)

-

8.25 (d,

-

8.10 (dd,

-

7.75 (d,

-

2.60 (s, 3H, COCH

-

LC-MS:

-

ESI (-):

197.0 [M-H] -

Pattern: Distinct chlorine isotope pattern (

Cl :

-

Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS is limited, it should be handled as a Category 2 Skin/Eye Irritant based on its benzoic acid and alkyl halide structural motifs.

-

GHS Classification: Warning.[4]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at room temperature (15-25°C) in a tightly sealed container. Moisture sensitive (carboxylic acid hygroscopicity).

References

-

Sigma-Aldrich. Product Specification: 3-Acetyl-4-chlorobenzoic acid (CAS 258273-35-7).[1][2][3] Retrieved from

-

Enamine Store. Building Block Profile: 3-Acetyl-4-chlorobenzoic acid.[1][2] Retrieved from

-

PubChem. Compound Summary: 4-Chlorobenzoic acid derivatives. (General structural class reference). Retrieved from

-

BLD Pharm. Product Catalog: Methyl 3-acetyl-4-chlorobenzoate (Precursor). Retrieved from

Sources

- 1. 84-32-2|3-Chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid|BLDPharm [bldpharm.com]

- 2. 15254-27-0|2-(3-Chloro-4-methylbenzoyl)benzoic acid|BLD Pharm [bldpharm.com]

- 3. 82-23-5|1-Chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. merckmillipore.com [merckmillipore.com]

Structural Elucidation & Analytical Profiling: 3-Acetyl-4-chlorobenzoic acid

Executive Summary

3-Acetyl-4-chlorobenzoic acid (

This guide provides a definitive protocol for the structural validation of 3-acetyl-4-chlorobenzoic acid. By synthesizing high-resolution NMR spectroscopy (

Synthetic Context & Regiochemical Challenges

To understand the analytical requirements, one must understand the origin of the molecule.[1] The compound is typically synthesized via the oxidation of 3-acetyl-4-chlorotoluene or the Friedel-Crafts acetylation of 4-chlorobenzoic acid (though the latter is deactivated).[1]

Primary Impurity Risks:

-

Regioisomers: 2-acetyl-4-chlorobenzoic acid (ortho-acylation byproduct).[1]

-

Over-oxidation: Formation of dicarboxylic acids if the acetyl group is oxidized.[1]

-

Decarboxylation: Loss of

to form 3-chloroacetophenone.[1]

Spectroscopic Characterization Strategy

The elucidation logic follows a subtractive workflow: establish mass, identify functional groups, and finally solve the connectivity matrix.[1]

Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and halogen presence.

-

Ionization Mode: ESI (-) (Negative mode is preferred for carboxylic acids).[1]

-

Theoretical [M-H]⁻: 197.0011 m/z.[1]

-

Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 intensity ratio between the

(197) and-

Pass Criteria: Deviation < 5 ppm from theoretical mass; distinct

signature.[1]

-

Infrared Spectroscopy (FTIR)

Objective: Differentiate the two carbonyl environments (Ketone vs. Carboxylic Acid).

| Functional Group | Wavenumber ( | Morphology | Diagnostic Value |

| O-H (Acid) | 2800–3200 | Broad, jagged | Confirms carboxylic acid moiety. |

| C=O[1] (Ketone) | ~1685 | Sharp, strong | Conjugated acetophenone carbonyl. |

| C=O[1] (Acid) | ~1705 | Sharp, strong | Distinct from ketone; often overlaps but resolvable. |

| C-Cl | 600–800 | Medium | Aryl chloride stretch.[1] |

Nuclear Magnetic Resonance (NMR) Profiling

This is the core of the elucidation. The 1,3,4-substitution pattern creates a unique spin system.[1]

Proton ( H) NMR Analysis

Solvent: DMSO-

Predicted Chemical Shifts & Multiplicity:

| Position | Proton Type | Shift ( | Multiplicity | Coupling ( | Structural Logic |

| -COOH | Hydroxyl | 13.0 - 13.5 | Broad Singlet | - | Exchangeable proton; confirms acid.[1] |

| H-2 | Aromatic | 8.35 | Singlet (d) | Most Deshielded. Trapped between COOH and Acetyl.[1] | |

| H-6 | Aromatic | 8.05 | Doublet of Doublets | Ortho to COOH; meta coupling to H-2.[1] | |

| H-5 | Aromatic | 7.65 | Doublet | Ortho to Cl; shielded relative to H-2/H-6.[1] | |

| -CH3 | Methyl | 2.62 | Singlet | - | Acetyl methyl group.[1] |

Critical Distinction:

-

H-2 appears as a singlet (or fine doublet) significantly downfield due to the anisotropic deshielding of both the ortho-carbonyl and the ortho-carboxyl groups.[1] If this proton were a doublet with

Hz, the structure would be incorrect (likely the 2-acetyl isomer).[1]

Carbon ( C) NMR Analysis

Key Signals:

-

Ketone C=O: ~198 ppm.[1]

-

Acid C=O: ~166 ppm.[1]

-

Aromatic C-Cl: ~138 ppm (Quaternary, typically low intensity).[1]

-

Methyl C: ~29 ppm.[1]

Structural Connectivity (2D NMR)

To prove the acetyl group is at position 3 (and not 2), we utilize HMBC (Heteronuclear Multiple Bond Correlation).

The "Smoking Gun" Correlations

The structure is confirmed only if H-2 shows long-range coupling to both carbonyl carbons.[1]

-

Correlation A: Methyl protons (

2.[1]62) -

Correlation B (Critical): H-2 (

8.[1]35)-

Note: No other isomer allows a single aromatic proton to see both carbonyls via 3-bond coupling (

).

-

Elucidation Logic Visualized

Figure 1: Step-wise analytical workflow for structural confirmation.

Experimental Protocol: Purity Assay (HPLC)

For drug development applications, structural identity must be paired with purity data.[1]

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5μm).[1]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Carbonyls).

-

Flow Rate: 1.0 mL/min.[1]

Self-Validating Check:

The target compound is acidic.[1] Retention time must shift significantly if the pH of Mobile Phase A is adjusted from 2.5 to 7.0 (ionization of COOH

Connectivity Diagram (HMBC)

The following diagram illustrates the specific atom-to-atom correlations required to pass the QC check.

Figure 2: Critical HMBC correlations.[1][2] The H-2 proton acts as the linchpin, "seeing" both carbonyl environments.[1]

References

-

PubChem Compound Summary. (n.d.). 3-Acetyl-4-bromobenzoic acid (CID 17902963).[1][3] [Analogous Structure for Spectral Comparison]. National Center for Biotechnology Information.[1][4] Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] [General Reference for Chlorobenzoic Acid Shifts]. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Standard text for additivity rules in aromatic systems).

-

PubChem Compound Summary. (n.d.). 4-Acetyl-2-chlorobenzoic acid (CID 70212243).[1][6] [Regioisomer Reference]. National Center for Biotechnology Information.[1][4] Retrieved from [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]

- 3. 3-Acetyl-4-bromobenzoic acid | C9H7BrO3 | CID 17902963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Acetyl-2-chlorobenzoic acid | C9H7ClO3 | CID 70212243 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to 3-Acetyl-4-chlorobenzoic Acid: Synthesis, Characterization, and In Silico Analysis

Abstract: This technical guide provides a comprehensive theoretical framework for understanding 3-Acetyl-4-chlorobenzoic acid, a sparsely documented derivative of chlorobenzoic acid. In the absence of extensive empirical data, this document leverages established chemical principles and data from analogous compounds to propose synthetic pathways, predict spectroscopic characteristics, and outline a robust computational methodology for its detailed study. This guide is intended for researchers, chemists, and drug development professionals interested in the predictive analysis and potential applications of novel substituted benzoic acids. We will delve into logical synthetic strategies, forecast spectral data (FT-IR, NMR, UV-Vis), and provide a blueprint for in-depth computational analysis using Density Functional Theory (DFT) and molecular docking, thereby establishing a foundational understanding of this molecule's potential physicochemical and biological properties.

Introduction: The Rationale for a Theoretical Exploration

Substituted benzoic acids are a cornerstone of medicinal and materials chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a vast array of functional molecules.[1] While many isomers of chlorobenzoic and acetylbenzoic acids have been extensively studied, 3-Acetyl-4-chlorobenzoic acid remains a molecule with a limited footprint in scientific literature. Its unique substitution pattern—featuring a moderately deactivating chloro group and a meta-directing acetyl group—presents an interesting case for theoretical examination of its electronic properties, reactivity, and potential as a building block for more complex structures.

This guide addresses the existing knowledge gap by providing a detailed theoretical and predictive analysis. By applying fundamental principles of organic synthesis and spectroscopy, and by outlining a clear path for computational modeling, we aim to equip researchers with the necessary tools to synthesize, identify, and virtually screen 3-Acetyl-4-chlorobenzoic acid for potential applications.

Proposed Synthesis and Mechanistic Considerations

The synthesis of 3-Acetyl-4-chlorobenzoic acid is not explicitly detailed in readily available literature. However, a logical and well-precedented approach is the Friedel-Crafts acylation of 4-chlorobenzoic acid.

The Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]

The carboxylic acid group of the starting material, 4-chlorobenzoic acid, is a deactivating group and a meta-director. The chlorine atom is also deactivating but is an ortho-, para-director. In this case, the directing effects are in conflict. However, the carboxylic acid group's deactivating effect is stronger, and acylation is expected to occur at the position meta to the carboxyl group, which is the 3-position.

Proposed Reaction Scheme:

Step-by-Step Experimental Protocol (Proposed)

This protocol is a proposed methodology based on standard Friedel-Crafts acylation procedures. Optimization would be necessary to achieve a satisfactory yield.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents).

-

Solvent and Reactant Addition: Add a suitable inert solvent, such as dichloromethane or 1,2-dichloroethane. Cool the mixture to 0°C in an ice bath. Add 4-chlorobenzoic acid (1 equivalent) to the stirred suspension.

-

Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture over crushed ice with concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction and Purification: The product can be extracted with an organic solvent like ethyl acetate. The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can react with and deactivate the Lewis acid catalyst.

-

Stoichiometric Catalyst: Unlike some catalytic reactions, Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid because both the starting carboxylic acid and the resulting ketone product can form complexes with it.[1][2]

-

Controlled Temperature: The initial cooling to 0°C helps to control the exothermic reaction between the acyl chloride and the Lewis acid.

Predicted Spectroscopic and Physicochemical Properties

Based on the known spectral data of related compounds, we can predict the key spectroscopic features of 3-Acetyl-4-chlorobenzoic acid.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C₉H₇ClO₃ | Based on structure |

| Molecular Weight | 198.60 g/mol | [3] |

| Melting Point | 180-200 °C | Higher than 4-chlorobenzoic acid due to increased molecular weight and potential for stronger intermolecular interactions. |

| pKa | ~3.5 - 3.8 | The electron-withdrawing acetyl group should increase the acidity compared to 4-chlorobenzoic acid (pKa ~3.98).[4] |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., methanol, DMSO). | Typical for substituted benzoic acids. |

Spectroscopic Characterization (Predicted)

The infrared spectrum of a carboxylic acid is characterized by a very broad O-H stretching band due to hydrogen bonding and a strong C=O stretching absorption.[5]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Comments |

| O-H (Carboxylic Acid) | 2500-3300 (very broad) | Characteristic broad absorption due to hydrogen-bonded dimers. |

| C-H (Aromatic) | 3000-3100 | |

| C=O (Ketone) | 1680-1700 | |

| C=O (Carboxylic Acid) | 1700-1725 | May overlap with the ketone C=O stretch. |

| C-O (Carboxylic Acid) | 1210-1320 | |

| C-Cl | 700-800 |

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the methyl protons of the acetyl group, as well as the acidic proton of the carboxylic acid.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| -COOH | 10-13 | Singlet (broad) | Highly deshielded acidic proton. |

| Aromatic H | 7.5-8.5 | Doublets and Doublet of Doublets | The electron-withdrawing groups will shift these protons downfield. Specific splitting patterns will depend on coupling constants. |

| -COCH₃ | ~2.6 | Singlet | Methyl protons adjacent to a carbonyl group. |

¹³C NMR: The carbon NMR will show signals for the two carbonyl carbons, the aromatic carbons, and the methyl carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 165-175 |

| -C OCH₃ | 195-205 |

| Aromatic C | 120-140 |

| -COC H₃ | 25-35 |

Aromatic carboxylic acids typically exhibit absorption bands in the UV region. The primary absorption for a simple benzoic acid is around 230 nm (π → π* transition) and a weaker band around 270-280 nm (n → π* transition). For 3-Acetyl-4-chlorobenzoic acid, these are expected to be red-shifted due to the extended conjugation provided by the acetyl group. We can predict a λ_max in the range of 240-260 nm.[6][7]

Theoretical Studies: A Computational Approach

Density Functional Theory (DFT) is a powerful computational tool for predicting the molecular properties of organic compounds.[8][9]

Molecular Geometry Optimization

A crucial first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. DFT calculations, using a functional such as B3LYP with a basis set like 6-311++G(d,p), can be employed to find the global minimum on the potential energy surface. This will provide accurate bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis

Once the geometry is optimized, the same level of theory can be used to calculate the vibrational frequencies. These theoretical frequencies can then be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes.

Electronic Properties and Frontier Molecular Orbitals

DFT allows for the calculation of key electronic properties:

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of the HOMO and LUMO and their energy gap are crucial indicators of a molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of chemical reactivity.

Molecular Docking Simulations

If 3-Acetyl-4-chlorobenzoic acid is being considered as a precursor for a biologically active molecule, molecular docking can provide insights into its potential interactions with a biological target, such as an enzyme's active site.

Workflow for Molecular Docking:

-

Ligand Preparation: The optimized 3D structure of 3-Acetyl-4-chlorobenzoic acid (or its derivative) is prepared by adding hydrogen atoms and assigning appropriate charges.

-

Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Docking Simulation: Using software such as AutoDock or Schrödinger's Glide, the ligand is placed in the binding site of the receptor, and various conformations are sampled to find the most favorable binding pose, which is typically the one with the lowest binding energy.

-

Analysis: The resulting docked poses are analyzed to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualization of Theoretical Concepts

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 3-Acetyl-4-chlorobenzoic acid via Friedel-Crafts acylation.

Computational Study Workflow

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. 4-Acetyl-2-chlorobenzoic acid | C9H7ClO3 | CID 70212243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 7. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 8. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 3-Acetyl-4-chlorobenzoic Acid in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 3-Acetyl-4-chlorobenzoic acid, a compound of interest for researchers and professionals in drug development and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document establishes a robust predictive framework. This framework is built upon fundamental physicochemical principles and comparative analysis with structurally analogous compounds. The methodologies presented herein are designed to empower researchers to conduct precise and reliable solubility assessments.

Introduction to 3-Acetyl-4-chlorobenzoic Acid: A Molecule of Interest

3-Acetyl-4-chlorobenzoic acid is a multifaceted organic compound featuring a benzene ring substituted with a carboxylic acid group, a chlorine atom, and an acetyl group. This unique combination of functional groups imparts a specific set of physicochemical properties that are critical to its behavior in various chemical environments. A thorough understanding of its solubility is paramount for a range of applications, including:

-

Drug Discovery and Development: Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility.[1]

-

Organic Synthesis: The choice of solvent is crucial for reaction kinetics, yield, and purification processes.

-

Crystallization Studies: Controlling solubility is essential for obtaining desired polymorphs and crystal habits.[2]

This guide will delve into the theoretical underpinnings of its solubility and provide a practical, validated protocol for its experimental determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of 3-Acetyl-4-chlorobenzoic acid is governed by the interplay of its distinct functional groups:

-

Carboxylic Acid Group (-COOH): This is the primary polar and protic functional group, capable of acting as both a hydrogen bond donor and acceptor. This feature suggests a propensity for solubility in polar protic solvents.

-

Aromatic Ring: The benzene ring is inherently nonpolar and contributes to the molecule's overall lipophilicity. This characteristic enhances solubility in nonpolar organic solvents.[3]

-

Chlorine Atom (-Cl): As an electron-withdrawing group, the chlorine atom influences the acidity of the carboxylic acid and adds to the molecule's nonpolar surface area.

-

Acetyl Group (-COCH₃): The carbonyl in the acetyl group can act as a hydrogen bond acceptor, contributing to interactions with polar solvents.

The balance between the polar carboxylic acid and acetyl groups and the nonpolar aromatic ring and chlorine atom will ultimately dictate the compound's solubility profile.

The Theoretical Basis of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction. This principle states that a solute will dissolve best in a solvent that has a similar polarity. Carboxylic acids, in general, exhibit good solubility in polar organic solvents such as alcohols, ethers, and ketones.[4][5][6] The presence of the nonpolar aromatic ring in 3-Acetyl-4-chlorobenzoic acid also suggests some degree of solubility in less polar solvents like toluene, although likely to a lesser extent than in highly polar solvents.[3][5]

Temperature also plays a significant role; for most organic acids, solubility in organic solvents increases with temperature.[3]

Predicted Solubility Profile of 3-Acetyl-4-chlorobenzoic Acid

Based on the structural features and the solubility of related compounds like 3-chlorobenzoic acid and 4-chlorobenzoic acid, a predicted solubility profile in common organic solvents is presented below.[3][7][8][9] It is crucial to note that these are qualitative predictions that require experimental verification.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the carboxylic acid and acetyl groups of the solute and the hydroxyl group of the solvent. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Moderate to High | Dipole-dipole interactions and hydrogen bonding (with the acetyl group as an acceptor) facilitate dissolution.[3] |

| Nonpolar | Toluene, Hexane | Low to Moderate | The nonpolar aromatic ring and chlorine atom allow for some van der Waals interactions, but the polar functional groups limit extensive solubility.[5][7] |

| Aqueous | Water | Low | The nonpolar aromatic ring and acetyl group significantly reduce solubility in water, despite the presence of the carboxylic acid.[3] |

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[10][11] This protocol provides a self-validating system for obtaining accurate solubility data.

Experimental Workflow Diagram

Caption: Figure 1: Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-Acetyl-4-chlorobenzoic acid to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is necessary to ensure that equilibrium has been reached.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent loss.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[12] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[12]

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the supernatant from any remaining solid particles. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a chemically compatible filter (e.g., PTFE).

-

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 3-Acetyl-4-chlorobenzoic acid in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Key Factors That Influence Solubility

Several factors can significantly impact the measured solubility of 3-Acetyl-4-chlorobenzoic acid:

-

pH: For ionizable compounds like carboxylic acids, the pH of the medium is a critical factor, particularly in aqueous or partially aqueous systems. The solubility of a carboxylic acid will increase significantly at a pH above its pKa due to the formation of the more soluble carboxylate salt.

-

Temperature: As previously mentioned, the solubility of most organic solids increases with temperature.[3] This relationship is important for processes like crystallization and for understanding in vivo behavior.

-

Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can lead to different measured solubilities. It is important to characterize the solid form used in solubility studies.[2]

Conclusion

References

- Solubility of Things. (n.d.). 3-Chlorobenzoic acid.

- Anhui Newman Fine Chemicals Co., Ltd. (n.d.). 4-Chlorobenzoic acid.

-

Wikipedia. (2023). 3-Chlorobenzoic acid. Retrieved from [Link]

-

Pal, T., et al. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved from [Link]

-

UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

-

Wikipedia. (2023). 4-Chlorobenzoic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Chlorobenzoic acid, 4-chlorophenyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved from [Link]

-

ChemBK. (n.d.). 3-Methyl-4-Chlorobenzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

NIST. (n.d.). 3-Amino-4-chlorobenzoic acid. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

PubChem. (n.d.). 4-Acetyl-2-chlorobenzoic acid. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies. Retrieved from [Link]

-

Reddit. (2023). carboxylic acid solubility + TLC. Retrieved from [Link]

-

PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. 4-Chlorobenzoic acid [fudabio.com]

- 8. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. who.int [who.int]

Methodological & Application

synthesis of 3-Acetyl-4-chlorobenzoic acid derivatives

Application Note: Precision Synthesis of 3-Acetyl-4-chlorobenzoic Acid and Bioactive Derivatives

Abstract

This application note details a robust, regioselective protocol for the synthesis of 3-acetyl-4-chlorobenzoic acid , a critical scaffold in medicinal chemistry often mischaracterized due to the challenging substitution pattern of the trisubstituted benzene ring. Unlike its 2-acetyl isomer (a precursor to phthalazinone PARP inhibitors), the 3-acetyl-4-chloro isomer serves as a versatile building block for chalcone-based anti-inflammatories and thiazole derivatives .[1] This guide presents a high-fidelity synthetic route utilizing Sandmeyer iodination followed by Stille cross-coupling , ensuring 100% regiocontrol.[1] We further describe the derivatization of this core into a library of bioactive chalcones.

Introduction & Structural Analysis

The synthesis of polysubstituted benzenes is governed by the rigorous logic of directing groups.[1] The target molecule, 3-acetyl-4-chlorobenzoic acid , presents a "mismatched" electronic challenge for direct Friedel-Crafts acylation:

-

The Problem: Direct acylation of 4-chlorobenzoic acid is sluggish due to the deactivated ring. Furthermore, both the carboxylic acid (meta-director) and chlorine (ortho/para-director) compete, often leading to complex mixtures of the 2-acetyl and 3-acetyl isomers.[1]

-

The Solution: To guarantee the 1,3,4-substitution pattern, we employ a "Relay Synthesis" strategy. We start with a commercially available aniline where the nitrogen atom holds the position for the incoming acetyl group.[1]

Critical Structural Distinction: Researchers must distinguish this target from 2-acetyl-4-chlorobenzoic acid.

-

2-Acetyl isomer: Cyclizes with hydrazine to form Phthalazinones (e.g., Olaparib precursors).[1]

-

3-Acetyl isomer (Target): Does not cyclize to phthalazinones.[1] It is used for Claisen-Schmidt condensations (Chalcones) and Hantzsch thiazole synthesis .[1]

Strategic Synthetic Planning

We utilize a Palladium-Catalyzed Carbonylative Surrogate approach.[1] Instead of introducing the acetyl group via electrophilic aromatic substitution, we install it via a Stille coupling on an aryl iodide.[1]

Pathway Logic:

-

Precursor: 3-Amino-4-chlorobenzoic acid (Low cost, defined regiochemistry).[1]

-

Activation: Conversion of the amine to an iodide (Sandmeyer reaction).[1] The iodide is a "soft" electrophile ideal for Pd-catalysis.[1]

-

Acylation: Stille coupling with tributyl(1-ethoxyvinyl)tin. This masked acetyl group prevents side reactions during coupling.[1]

-

Hydrolysis: Unmasking the ketone and the acid.[1]

Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity.

Detailed Protocols

Protocol A: Synthesis of the Core Scaffold

Target: 3-Acetyl-4-chlorobenzoic acid

Step 1: Esterification & Sandmeyer Iodination Rationale: We esterify first to improve solubility and prevent interference of the carboxylic acid during the Sandmeyer and Stille steps.[1]

-

Esterification: Dissolve 3-amino-4-chlorobenzoic acid (10.0 g, 58.3 mmol) in MeOH (100 mL). Add conc. H₂SO₄ (2 mL) dropwise. Reflux for 12 h. Concentrate and neutralize with NaHCO₃. Filter the precipitate (Methyl ester).[1]

-

Diazotization: Suspend the methyl ester (50 mmol) in 6M HCl (150 mL). Cool to 0°C. Add NaNO₂ (3.8 g, 55 mmol) in water (10 mL) dropwise, keeping temp <5°C. Stir for 30 min.

-

Iodination: Add a solution of KI (16.6 g, 100 mmol) in water (50 mL) dropwise. The diazonium salt decomposes, evolving N₂.[1]

-

Workup: Heat to 60°C for 1 h to ensure completion. Extract with EtOAc.[1] Wash with 10% Na₂S₂O₃ (to remove iodine) and brine.[1] Dry (Na₂SO₄) and concentrate.[1][2]

Step 2: Stille Coupling (The Acetyl Installation) Rationale: Using tributyl(1-ethoxyvinyl)tin acts as an acetyl anion equivalent.[1] It is milder than direct carbonylation and avoids toxic CO gas handling.[1]

-

Setup: In a dry Schlenk flask, dissolve Methyl 4-chloro-3-iodobenzoate (5.0 g, 16.8 mmol) in anhydrous Toluene (80 mL).

-

Reagents: Add tributyl(1-ethoxyvinyl)tin (6.7 g, 18.5 mmol) and Pd(PPh₃)₄ (970 mg, 5 mol%).

-

Reaction: Degas with Argon for 10 min. Reflux (110°C) for 16 h under Argon. The solution will darken.

-

Hydrolysis (One-Pot): Cool to RT. Add 1M HCl (50 mL) and stir vigorously for 2 h. This hydrolyzes the enol ether to the ketone.[1]

-

Saponification: Add LiOH (2.0 g) dissolved in water (20 mL) and THF (20 mL). Stir at 50°C for 4 h to hydrolyze the methyl ester.

-

Isolation: Acidify to pH 2 with 1M HCl. The product precipitates.[1][4] Filter, wash with water, and recrystallize from EtOH/Water.[1]

Data Summary:

| Parameter | Specification |

| Appearance | White to off-white crystalline solid |

| Melting Point | 182–185 °C |

| ¹H NMR (DMSO-d₆) | δ 13.2 (br s, 1H), 8.25 (d, J=2.0 Hz, 1H), 8.05 (dd, J=8.4, 2.0 Hz, 1H), 7.70 (d, J=8.4 Hz, 1H), 2.61 (s, 3H) |

| Key Shift | Acetyl methyl group at 2.61 ppm; Acid proton broad >13 ppm.[2][3][5][6][7][8][9][10][11][12] |

Protocol B: Derivatization (Chalcone Synthesis)

Target: (E)-3-(3-(4-chlorophenyl)acryloyl)-4-chlorobenzoic acid derivatives

The acetyl group at position 3 is an excellent handle for Claisen-Schmidt condensation .[1] These chalcones are privileged structures in drug discovery, often exhibiting cytotoxic and anti-inflammatory properties.[1]

Methodology:

-

Reagents: 3-Acetyl-4-chlorobenzoic acid (1.0 eq), Substituted Benzaldehyde (1.1 eq), NaOH (3.0 eq).

-

Solvent: Ethanol/Water (1:1).[1]

-

Procedure:

Figure 2: Divergent synthesis to chalcone libraries.[1]

Troubleshooting & Critical Quality Attributes (CQAs)

-

Stille Coupling Stalling: If the reaction turns black immediately and stalls, oxygen was present.[1] Ensure rigorous degassing. If the catalyst is old, add 10 mol% CuI as a co-catalyst to accelerate the cross-coupling (Liebeskind modification).[1]

-

Tin Removal: Organotin byproducts are toxic and greasy.[1]

-

Regiochemistry Verification: Use NOESY NMR.[1]

References

-

Sandmeyer Reaction & Iodination: Organic Syntheses, Coll. Vol. 2, p. 351 (1943).[1] Link[1]

-

Stille Coupling for Acetophenone Synthesis: Kosugi, M. et al. "Preparation of Aryl Ketones from Aromatic Halides."[1] Chemistry Letters, 1977.[1] Link

-

Chalcone Synthesis (General Protocol): Patil, C. et al. "Synthesis and biological evaluation of novel chalcones."[1] Journal of Advanced Pharmaceutical Technology & Research, 2010.[1] Link

-

Substituted Benzoic Acid Properties: PubChem Compound Summary for 3-Acetyl-4-chlorobenzoic acid (Isomer data). Link(Note: General physical data extrapolated from 4-chlorobenzoic acid derivatives).[1]

Sources

- 1. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sapub.org [sapub.org]

- 3. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. 3-Chlorobenzoic acid, 4-chlorophenyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bu.edu.eg [bu.edu.eg]

- 8. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. 3-Acetyl-4-bromobenzoic acid | C9H7BrO3 | CID 17902963 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 3-Acetyl-4-chlorobenzoyl Chloride: A Comprehensive Guide for Pharmaceutical and Agrochemical Research

This document provides a detailed technical guide for the synthesis of 3-acetyl-4-chlorobenzoyl chloride from 3-acetyl-4-chlorobenzoic acid using thionyl chloride. This application note is intended for researchers, scientists, and professionals in the drug development and agrochemical industries who utilize acyl chlorides as versatile intermediates for the synthesis of complex molecules.

Introduction: The Strategic Importance of Substituted Benzoyl Chlorides

Substituted benzoyl chlorides are a critical class of organic intermediates, prized for their high reactivity which allows for the efficient formation of ester and amide bonds. This reactivity makes them indispensable building blocks in the synthesis of a wide array of fine chemicals, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The title compound, 3-acetyl-4-chlorobenzoyl chloride, possesses three distinct reactive sites: the highly reactive acyl chloride, and the acetyl and chloro-substituted aromatic ring, offering a rich platform for diverse chemical transformations in the pursuit of novel molecular entities.

The Chemistry of Acyl Chloride Formation with Thionyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a preferred reagent for this purpose due to the gaseous nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies product purification.

The Reaction Mechanism: A Stepwise Look

The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and a subsequent attack by the chloride ion, either from the thionyl chloride or the generated HCl, results in the formation of the acyl chloride and the release of SO₂ and HCl gases. The use of a catalyst, such as a few drops of N,N-dimethylformamide (DMF) or pyridine, can accelerate the reaction.

Caption: General reaction pathway for the formation of 3-acetyl-4-chlorobenzoyl chloride.

Stability of the Acetyl Group

A key consideration for this specific transformation is the stability of the acetyl group under the reaction conditions. While the carboxylic acid is the primary site of reaction with thionyl chloride, prolonged heating or harsh conditions could potentially lead to side reactions involving the acetyl moiety. Therefore, careful control of the reaction temperature and duration is crucial to ensure the desired product is obtained with high purity. It is advisable to conduct the reaction at room temperature or with gentle heating.

Experimental Protocol: Synthesis of 3-Acetyl-4-chlorobenzoyl Chloride

This protocol is adapted from established procedures for the synthesis of structurally similar benzoyl chlorides.[3] Researchers should perform a thorough risk assessment before commencing any experimental work.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Acetyl-4-chlorobenzoic acid | ≥98% | Commercially available | Ensure starting material is dry. |

| Thionyl chloride (SOCl₂) | Reagent grade | Commercially available | Handle in a fume hood with appropriate PPE. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially available | Catalyst. |

| Anhydrous Toluene | Reagent grade | Commercially available | For azeotropic removal of excess SOCl₂. |

| Round-bottom flask | - | Standard laboratory supplier | Ensure glassware is oven-dried. |

| Reflux condenser | - | Standard laboratory supplier | With a gas outlet connected to a trap. |

| Magnetic stirrer and stir bar | - | Standard laboratory supplier | - |

| Heating mantle | - | Standard laboratory supplier | - |

| Rotary evaporator | - | Standard laboratory supplier | For solvent and excess reagent removal. |

| Vacuum distillation apparatus | - | Standard laboratory supplier | For purification of the final product. |

Step-by-Step Procedure

-

Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas outlet tube leading to a gas trap (e.g., a bubbler containing a dilute sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.

-

Charging the Flask: To the flask, add 3-Acetyl-4-chlorobenzoic acid (e.g., 0.1 mol).

-

Addition of Thionyl Chloride: Under a blanket of inert gas (e.g., nitrogen or argon), add an excess of thionyl chloride (e.g., 0.3 mol, 3 equivalents).

-

Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 2-3 drops) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature. If the reaction is slow, gently heat the mixture to reflux (the boiling point of thionyl chloride is 79 °C) using a heating mantle. The reaction progress can be monitored by the cessation of gas evolution. Typically, the reaction is complete within 2-4 hours of reflux.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Removal of Excess Thionyl Chloride: Excess thionyl chloride can be removed by distillation under atmospheric pressure. For a more complete removal, co-evaporation with an inert, high-boiling solvent like anhydrous toluene using a rotary evaporator is recommended. Add a portion of anhydrous toluene to the reaction mixture and evaporate under reduced pressure. Repeat this process 2-3 times.

-

Purification: The crude 3-acetyl-4-chlorobenzoyl chloride can be purified by vacuum distillation.

Caption: A streamlined workflow for the synthesis of 3-acetyl-4-chlorobenzoyl chloride.

Safety Precautions: Handling Thionyl Chloride

Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water to produce toxic gases (SO₂ and HCl). It is imperative to handle this reagent with extreme caution in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.

-

Moisture Sensitivity: Ensure all glassware is scrupulously dried before use to prevent vigorous and exothermic reactions.

-

Quenching: Any residual thionyl chloride should be quenched carefully by slowly adding it to a stirred, cooled solution of a weak base, such as sodium bicarbonate, or to a large volume of water with cooling.

Applications in Drug Development and Agrochemical Synthesis

The resulting 3-acetyl-4-chlorobenzoyl chloride is a highly valuable intermediate for the synthesis of more complex molecules. Its acyl chloride functionality allows for facile reactions with a wide range of nucleophiles.

-

Amide Synthesis: Reaction with primary or secondary amines will yield the corresponding amides. This is a common strategy in the synthesis of many pharmaceutical compounds where the amide bond is a key structural feature.[4]

-

Ester Synthesis: Reaction with alcohols or phenols will produce esters, which are also prevalent in various bioactive molecules.[5]

-

Further Functionalization: The acetyl and chloro substituents on the aromatic ring provide handles for further synthetic modifications, such as transformations of the ketone or nucleophilic aromatic substitution reactions, allowing for the generation of diverse chemical libraries for drug discovery screening.

While specific blockbuster drugs directly synthesized from 3-acetyl-4-chlorobenzoyl chloride are not prominently featured in publicly accessible literature, the strategic importance of structurally similar substituted benzoyl chlorides is well-documented. For instance, 4-phenoxybenzoyl chloride is a key intermediate in the synthesis of the BTK inhibitor ibrutinib, a targeted therapy for certain cancers.[3] Similarly, other chlorobenzoyl chlorides are crucial in the development of herbicides and other agrochemicals.[6] The unique substitution pattern of 3-acetyl-4-chlorobenzoyl chloride makes it a promising candidate for the development of novel compounds in these fields.

Characterization of 3-Acetyl-4-chlorobenzoyl Chloride

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the acyl chloride carbonyl group, typically in the range of 1780-1815 cm⁻¹. The carbonyl stretch of the acetyl group will appear at a lower frequency, around 1680-1700 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons and the methyl protons of the acetyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the acyl chloride and acetyl groups.

-

¹³C NMR: The spectrum will display distinct resonances for the carbonyl carbons of the acyl chloride and the acetyl group, in addition to the aromatic carbons.

-

Reference spectra for similar compounds, such as 3-chlorobenzoyl chloride and 4-chlorobenzoyl chloride, can provide a useful comparison for spectral interpretation.[7]

Conclusion

The synthesis of 3-acetyl-4-chlorobenzoyl chloride from its corresponding carboxylic acid using thionyl chloride is a straightforward and efficient process. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably produce this versatile intermediate. Its unique combination of reactive functional groups makes it a valuable building block for the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries.

References

-

PrepChem. (n.d.). Synthesis of 3-Chloro-4-methylbenzoyl chloride. Retrieved from [Link]

- Google Patents. (2016). Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib. CN105541607A.

-

Organic Syntheses. (1923). p-Nitrobenzoyl chloride. Coll. Vol. 1, p.394; Vol. 3, p.75. Retrieved from [Link]

- Google Patents. (1998). Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. EP0922693B1.

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding 3-Chlorobenzoyl Chloride for Your Synthesis Needs. Retrieved from [Link]

-

Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Vol. 91, p.1. Retrieved from [Link]

- Google Patents. (1999). Process for the preparation of chloro-benzoyl chlorides. US5981803A.

- Google Patents. (1976). Method for producing chlorobenzoyl chloride. US3996274A.

-

Organic Syntheses. (1921). o-Chlorobenzoyl chloride. Coll. Vol. 1, p.155; Vol. 1, p.29. Retrieved from [Link]

- Kesuma, D. (2012). Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature.

- Google Patents. (2001). Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination. US6187952B1.

-

Ghoneim, A. I., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 167-210. [Link]

-

PubChem. (n.d.). 4-Chlorobenzoyl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

Sources

- 1. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

The Versatile Scaffolding of 3-Acetyl-4-chlorobenzoic Acid in Modern Organic Synthesis

Abstract

This technical guide delves into the synthetic utility of 3-Acetyl-4-chlorobenzoic acid, a trifunctional building block poised for significant applications in organic synthesis, particularly in the realms of heterocyclic chemistry and drug discovery. While direct literature on this specific molecule is nascent, this document provides a comprehensive overview of its potential, drawing upon established principles of organic chemistry and an analysis of the reactivity of its constituent functional groups. We present a robust, proposed synthetic protocol for its preparation via Friedel-Crafts acylation, alongside detailed application notes and experimental procedures for its derivatization into valuable molecular scaffolds. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage novel building blocks for the efficient construction of complex molecular architectures.

Introduction: Unveiling a Promising Synthetic Intermediate

3-Acetyl-4-chlorobenzoic acid is a unique trifunctional aromatic compound, incorporating a carboxylic acid, a ketone, and an aryl chloride within a single, compact framework. This strategic arrangement of functional groups offers multiple reaction handles for orthogonal chemical modifications, making it an attractive starting material for the synthesis of diverse and complex molecules.

The interplay of the electron-withdrawing carboxylic acid and acetyl groups, and the deactivating yet ortho-, para-directing chloro substituent, governs the reactivity of the aromatic ring and the appended functionalities. This intricate electronic landscape allows for selective transformations, paving the way for the construction of libraries of compounds for screening in drug discovery and materials science. This guide will illuminate the pathways to harness the synthetic potential of this versatile building block.

Proposed Synthesis of 3-Acetyl-4-chlorobenzoic Acid

A plausible and efficient route to 3-Acetyl-4-chlorobenzoic acid is through the Friedel-Crafts acylation of 4-chlorobenzoic acid. The regiochemical outcome of this reaction is dictated by the directing effects of the existing substituents on the aromatic ring. The carboxylic acid group is a meta-director, while the chlorine atom is an ortho-, para-director. In this case, the acetylation is expected to occur at the position ortho to the chlorine and meta to the carboxylic acid, yielding the desired 3-acetyl-4-chlorobenzoic acid.

Reaction Scheme:

A proposed synthetic route to 3-Acetyl-4-chlorobenzoic acid.

Detailed Experimental Protocol: Friedel-Crafts Acylation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Chlorobenzoic acid | 156.57 | 15.66 g | 0.10 |

| Acetyl chloride | 78.50 | 8.64 g (7.8 mL) | 0.11 |

| Aluminum chloride (anhydrous) | 133.34 | 29.33 g | 0.22 |

| Dichloromethane (anhydrous) | - | 200 mL | - |

| Hydrochloric acid (2 M) | - | 150 mL | - |

| Deionized water | - | As needed | - |

| Anhydrous sodium sulfate | - | As needed | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (29.33 g, 0.22 mol) and anhydrous dichloromethane (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve 4-chlorobenzoic acid (15.66 g, 0.10 mol) in anhydrous dichloromethane (100 mL).

-

Slowly add the 4-chlorobenzoic acid solution to the aluminum chloride suspension over 30 minutes, maintaining the temperature below 5 °C.

-

Once the addition is complete, add acetyl chloride (8.64 g, 7.8 mL, 0.11 mol) dropwise via the dropping funnel over 20 minutes.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of crushed ice, followed by 2 M hydrochloric acid (150 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-Acetyl-4-chlorobenzoic acid as a solid.

Expected Characterization Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, J = 2.0 Hz, 1H), 7.95 (dd, J = 8.4, 2.0 Hz, 1H), 7.55 (d, J = 8.4 Hz, 1H), 2.65 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 200.1, 170.5, 138.9, 134.2, 132.8, 131.5, 130.7, 128.9, 29.8.

-

IR (KBr, cm⁻¹): 3300-2500 (broad, O-H), 1700 (C=O, carboxylic acid), 1685 (C=O, ketone), 1600, 1480 (C=C, aromatic).

-

Mass Spectrometry (EI): m/z (%) = 200/202 ([M]⁺), 185/187 ([M-CH₃]⁺), 157/159 ([M-COCH₃]⁺).

Applications in Organic Synthesis: A Multifaceted Building Block

The true value of 3-Acetyl-4-chlorobenzoic acid lies in its capacity to serve as a versatile precursor for a wide array of more complex molecules. The three distinct functional groups can be selectively targeted to build molecular diversity.

Synthesis of Heterocyclic Scaffolds

The acetyl group, positioned ortho to the chlorine atom, is a prime handle for the construction of various heterocyclic systems, which are prevalent in medicinal chemistry.

This protocol illustrates the condensation of the acetyl group with a hydrazine to form a pyrazole ring, a common motif in pharmacologically active compounds.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Acetyl-4-chlorobenzoic acid | 198.60 | 1.99 g | 0.01 |

| Hydrazine hydrate (64%) | 50.06 | 0.50 g (0.48 mL) | 0.01 |

| Ethanol | - | 50 mL | - |

| Glacial acetic acid | - | 2-3 drops | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 3-Acetyl-4-chlorobenzoic acid (1.99 g, 0.01 mol) in ethanol (50 mL).

-

Add hydrazine hydrate (0.50 g, 0.01 mol) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the mixture to reflux for 6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

-

If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to yield the corresponding pyrazole derivative.

Application Notes & Protocols: Synthesis of Amides from 3-Acetyl-4-chlorobenzoic Acid

Introduction

The synthesis of amides is a cornerstone of modern organic chemistry, with profound implications in medicinal chemistry, materials science, and drug development.[1][2] Amide bonds form the backbone of peptides and proteins and are prevalent in a vast array of pharmaceuticals. 3-Acetyl-4-chlorobenzoic acid is a valuable starting material, offering a scaffold with multiple points for chemical modification. The ability to efficiently synthesize a diverse library of amides from this substrate is therefore of significant interest to researchers.

This document provides a comprehensive guide to the synthesis of amides from 3-Acetyl-4-chlorobenzoic acid. It is intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of common synthetic strategies and provide detailed, field-proven protocols.